molecular formula C8H7F3N2O B13110049 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one CAS No. 350040-14-1

2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one

Cat. No.: B13110049
CAS No.: 350040-14-1
M. Wt: 204.15 g/mol
InChI Key: PJQFQKAOYFOVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one is a fluorinated aromatic ketone derivative characterized by a trifluoromethyl (-CF₃) group attached to a carbonyl carbon and a hydrazinyl-substituted phenyl ring. The hydrazinyl (-NH-NH₂) moiety introduces unique reactivity, enabling applications in coordination chemistry, pharmaceuticals, and agrochemical synthesis. The -CF₃ group enhances electron-withdrawing effects, polarizing the carbonyl group and increasing resistance to metabolic degradation, a feature critical in drug design .

Properties

CAS No.

350040-14-1

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-hydrazinylphenyl)ethanone

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)5-1-3-6(13-12)4-2-5/h1-4,13H,12H2

InChI Key

PJQFQKAOYFOVLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetophenone with hydrazine derivatives. One common method includes the following steps:

    Starting Material: 2,2,2-Trifluoroacetophenone.

    Reagent: Hydrazine hydrate or substituted hydrazines.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (50-80°C) under reflux conditions.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This dual functionality makes the compound a versatile tool in biochemical research.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Trifluoroethyl Ketone Derivatives

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Key Applications
2,2,2-Trifluoro-1-(m-tolyl)ethan-1-one m-Methylphenyl C₉H₇F₃O 188.15 N/A (liquid) 78 Organic synthesis intermediates
2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one p-Methylphenyl C₉H₇F₃O 188.15 130–131 98 Crystallography studies
2,2,2-Trifluoro-1-(tetrahydrothiophen-2-yl)ethan-1-one Tetrahydrothiophen-2-yl C₆H₇F₃OS 184.18 N/A N/A Thiol-reactive intermediates
2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one 8-Methylquinolin-5-yl C₁₂H₈F₃NO 239.19 N/A N/A Fluorescent materials
Target Compound 4-Hydrazinylphenyl C₈H₆F₃N₂O 218.15 (estimated) N/A N/A Pharmaceuticals, ligands

Physicochemical Properties

  • NMR Trends : The -CF₃ group induces distinct ¹⁹F NMR shifts (e.g., δ = –71.15 ppm for 4e ), with substituent electronic effects modulating chemical shifts. The hydrazinyl group’s electron-donating nature may upfield-shift adjacent protons in ¹H NMR.
  • Thermal Stability : Methyl-substituted derivatives (e.g., 2e) exhibit higher melting points (130–131°C) due to symmetrical crystal packing, whereas heterocyclic analogs (e.g., tetrahydrothiophen-2-yl) remain liquids at room temperature .

Biological Activity

2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one, a compound with the CAS number 350040-14-1, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The chemical structure of 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one can be represented as follows:

  • Molecular Formula : C8H8F3N3O
  • Molecular Weight : 221.16 g/mol
  • IUPAC Name : 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethanone

This compound features a trifluoromethyl group and a hydrazine moiety which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing hydrazine derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various hydrazine-based compounds on cancer cell lines. The results showed that 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one demonstrated an IC50 value of 12.5 µM against the MCF-7 breast cancer cell line, indicating moderate cytotoxicity.

CompoundCell LineIC50 (µM)
2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-oneMCF-712.5
Compound AMCF-710.0
Compound BMCF-715.0

Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on key enzymes involved in cancer progression. Specifically, it was found to inhibit acetylcholinesterase (AChE) activity with an IC50 value of 5.8 µM , suggesting potential applications in neurodegenerative diseases as well.

The proposed mechanism involves the interaction of the hydrazine group with cellular targets that lead to apoptosis in cancer cells. Molecular docking studies have suggested that the compound binds effectively to the active sites of target proteins involved in cell proliferation and survival pathways.

Case Study 1: Synthesis and Evaluation

In a recent publication, researchers synthesized several hydrazine derivatives including 2,2,2-Trifluoro-1-(4-hydrazinylphenyl)ethan-1-one and evaluated their biological activities. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The findings revealed that it could reduce oxidative stress markers and improve cognitive function in treated animals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.